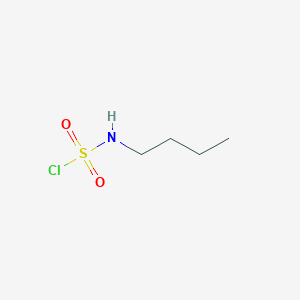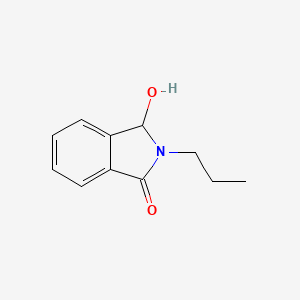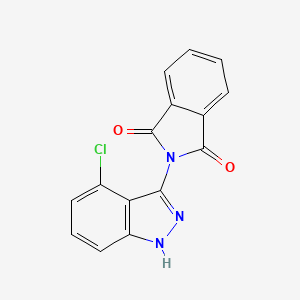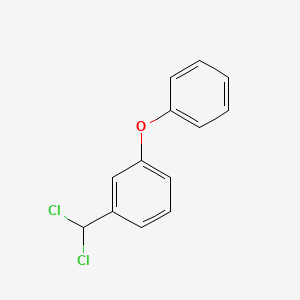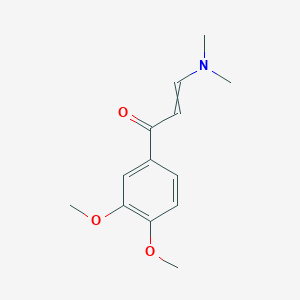
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Vue d'ensemble
Description
3-Dimethylamino-3’,4’-dimethoxyacrylophenone is an organic compound that belongs to the class of acrylophenones It is characterized by the presence of a dimethylamino group and two methoxy groups attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylamino-3’,4’-dimethoxyacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylophenones with various functional groups.
Applications De Recherche Scientifique
3-Dimethylamino-3’,4’-dimethoxyacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylophenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of the acrylophenone moiety.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but is part of the methacrylamide family.
Uniqueness
The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3 |
Clé InChI |
SUPCYQIUOSDKPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
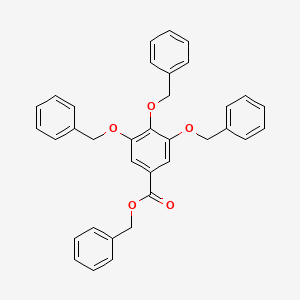
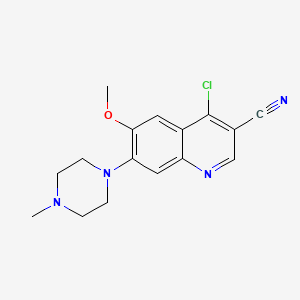
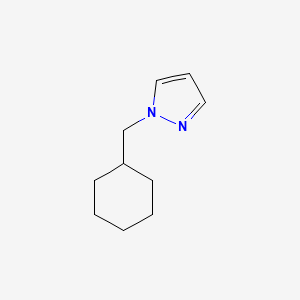
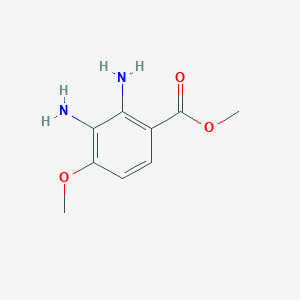
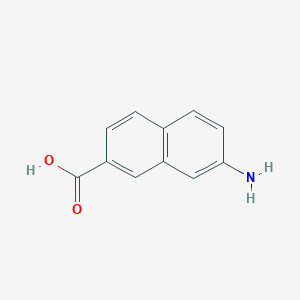
![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)
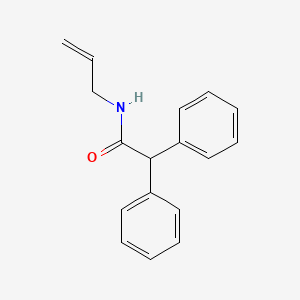
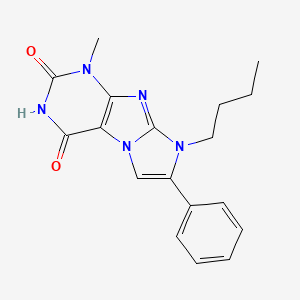
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
